methyl (11Z,14E,17E)-icosa-11,14,17-trienoate
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Overview
Description
Methyl (11Z,14E,17E)-icosa-11,14,17-trienoate: is an ester derivative of icosatrienoic acid. It is a long-chain polyunsaturated fatty acid ester that is often studied for its potential biological and chemical properties. This compound is characterized by its three conjugated double bonds located at the 11th, 14th, and 17th positions of the icosa chain.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The most common method for preparing methyl (11Z,14E,17E)-icosa-11,14,17-trienoate is through the esterification of icosatrienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of triglycerides containing icosatrienoic acid with methanol, using a base catalyst like sodium methoxide. This method is often used in industrial settings due to its efficiency and scalability.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification or transesterification processes. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl (11Z,14E,17E)-icosa-11,14,17-trienoate can undergo oxidation reactions, particularly at the double bonds. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced to its saturated form using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of methyl icosanoate.
Substitution: Formation of amides or alcohol derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Studied for its reactivity and stability in various chemical environments.
Biology:
- Investigated for its role in cell membrane structure and function.
- Studied for its potential anti-inflammatory and antioxidant properties.
Medicine:
- Explored for its potential therapeutic effects in treating inflammatory diseases.
- Investigated for its role in lipid metabolism and cardiovascular health.
Industry:
- Used in the production of specialty chemicals and materials.
- Studied for its potential use in bio-based lubricants and surfactants.
Mechanism of Action
The mechanism of action of methyl (11Z,14E,17E)-icosa-11,14,17-trienoate involves its interaction with cellular membranes and enzymes. The compound can be incorporated into cell membranes, affecting their fluidity and function. It can also act as a substrate for enzymes involved in lipid metabolism, leading to the production of bioactive metabolites that exert various biological effects.
Comparison with Similar Compounds
Methyl (5Z,8Z,11Z,14E,17Z)-icosa-5,8,11,14,17-pentaenoate: Another polyunsaturated fatty acid ester with five double bonds.
Methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate: A shorter chain polyunsaturated fatty acid ester with three double bonds.
Uniqueness:
- Methyl (11Z,14E,17E)-icosa-11,14,17-trienoate is unique due to its specific arrangement of double bonds, which imparts distinct chemical and biological properties.
- Its specific double bond configuration makes it a valuable compound for studying the effects of polyunsaturated fatty acids on biological systems.
Properties
Molecular Formula |
C21H36O2 |
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Molecular Weight |
320.5 g/mol |
IUPAC Name |
methyl (11Z,14E,17E)-icosa-11,14,17-trienoate |
InChI |
InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11H,3,6,9,12-20H2,1-2H3/b5-4+,8-7+,11-10- |
InChI Key |
XQAVRBUXEPJVRC-GVNKBMKVSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C\CCCCCCCCCC(=O)OC |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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